N-(3,5-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide
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Overview
Description
N-(3,5-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a dimethylphenyl group attached to an oxazole ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylphenylamine with 2,4-dimethyloxazole-5-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-2,4-dimethyloxazole-5-carboxamide
- N-(3,4-dimethylphenyl)-2,4-dimethyloxazole-5-carboxamide
- N-(2,5-dimethylphenyl)-2,4-dimethyloxazole-5-carboxamide
Uniqueness
N-(3,5-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethyl groups can enhance the compound’s stability and alter its interaction with molecular targets compared to other similar compounds .
Biological Activity
N-(3,5-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide is a compound belonging to the oxazole class, known for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H16N2O2
- Molecular Weight : 244.29 g/mol
- IUPAC Name : this compound
- CAS Number : Not specified in available literature.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Oxazole Ring : Cyclization reactions using appropriate precursors.
- Introduction of Substituents : Using arylating agents to attach the 3,5-dimethylphenyl group.
- Carboxamide Formation : Reaction with amines to form the carboxamide functional group.
Biological Activity
This compound exhibits various biological activities:
Anticancer Activity
Recent studies have highlighted its potential as an anticancer agent. For instance:
- Cytotoxicity : The compound has shown significant cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and Caco-2 (colon cancer) with IC50 values indicating effective concentrations in the micromolar range.
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 | 0.65 |
A549 | 2.41 |
Caco-2 | 20.6 |
These findings suggest that modifications in the chemical structure could enhance its anticancer activity further.
The mechanism underlying its biological activity may involve:
- Induction of Apoptosis : Flow cytometry assays have indicated that the compound can induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage.
"Western blot analysis revealed increased p53 expression levels and caspase-3 cleavage in MCF-7 cells leading to activation of apoptotic death" .
Study 1: Anticancer Efficacy
In a study published in MDPI, derivatives of oxazole were evaluated for their anticancer properties. The compound this compound was found to exhibit superior activity compared to traditional chemotherapeutics like doxorubicin against certain leukemia cell lines .
Study 2: Structure Activity Relationship (SAR)
Another research effort focused on modifying the oxazole structure to improve biological potency. The introduction of electron-withdrawing groups significantly enhanced anticancer activity across various tested compounds .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-8-5-9(2)7-12(6-8)16-14(17)13-10(3)15-11(4)18-13/h5-7H,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCYPWDTILVWBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(N=C(O2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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